2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione
Description
2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione: is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a nitro group at the 5-position of an isoindole-1,3-dione core
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)-5-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c1-8-3-2-4-12(15-8)16-13(18)10-6-5-9(17(20)21)7-11(10)14(16)19/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQWGPXWNZTMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Isoindole-1,3-dione Core:
- Starting with phthalic anhydride, the isoindole-1,3-dione core can be synthesized through a condensation reaction with ammonia or primary amines under controlled conditions.
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Nitration:
- The introduction of the nitro group at the 5-position can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
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Pyridine Ring Substitution:
- The final step involves the introduction of the 6-methylpyridin-2-yl group. This can be accomplished through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 6-methylpyridine is coupled with a halogenated isoindole-1,3-dione intermediate in the presence of a palladium catalyst .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding aldehydes or carboxylic acids.
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Reduction:
- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
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Substitution:
- The compound can participate in various substitution reactions, particularly at the nitro group or the pyridine ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmacology: The compound and its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a drug candidate.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Corrosion Inhibition: It may be used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione depends on its application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation.
Catalysis: As a ligand, it can coordinate with metal centers, facilitating catalytic cycles in organic transformations.
Comparison with Similar Compounds
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound shares the pyridine and isoindole core but differs in the substitution pattern and functional groups.
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Another similar compound with a different heterocyclic framework.
Uniqueness:
Functional Groups: The presence of both a nitro group and a pyridine ring in 2-(6-Methylpyridin-2-yl)-5-nitroisoindole-1,3-dione provides unique reactivity and potential for diverse applications.
Versatility: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
